molecular formula C11H10F4O2 B12959171 3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid

3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid

Cat. No.: B12959171
M. Wt: 250.19 g/mol
InChI Key: PVBFBCOBMOMHCU-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid is a fluorinated organic compound It is characterized by the presence of four fluorine atoms and a m-tolyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid
  • 4-(m-tolyl)butanoic acid
  • Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester

Uniqueness

3,4,4,4-Tetrafluoro-3-(m-tolyl)butanoic acid is unique due to the combination of its fluorinated structure and the presence of a m-tolyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3,4,4,4-tetrafluoro-3-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-7-3-2-4-8(5-7)10(12,6-9(16)17)11(13,14)15/h2-5H,6H2,1H3,(H,16,17)

InChI Key

PVBFBCOBMOMHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)(C(F)(F)F)F

Origin of Product

United States

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